molecular formula C19H17N3O3S B2370809 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005307-83-4

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2370809
CAS RN: 1005307-83-4
M. Wt: 367.42
InChI Key: YKKDFIJMQPDNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as GSK2330672, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized by GlaxoSmithKline (GSK) and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Scientific Research Applications

Antimicrobial Activity

The pyridazine and pyridazinone derivatives have demonstrated antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antimicrobial agents in the fight against infections .

Anticancer Potential

Studies have investigated the anticancer properties of pyridazine-based compounds. Some derivatives exhibit promising activity against cancer cells, making them potential candidates for further drug development. Researchers are particularly interested in their mechanisms of action and selectivity .

Antiplatelet Effects

Certain pyridazinone derivatives have shown antiplatelet activity. These compounds could play a role in preventing abnormal blood clotting, which is relevant in conditions like thrombosis and cardiovascular diseases .

Anti-Inflammatory and Analgesic Properties

Pyridazine derivatives have been evaluated for their anti-inflammatory and analgesic effects. Understanding their impact on pain pathways and inflammation could lead to new therapeutic strategies .

Antitubercular Activity

Recent research has explored substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds may contribute to the fight against tuberculosis .

Agrochemical Applications

Pyridazinone derivatives have found use as agrochemicals. Examples include herbicides (e.g., Pyridaben and Norflurazon) and other compounds used in pest control and crop protection .

properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-2-26(24,25)18-13-12-17(21-22-18)14-8-10-16(11-9-14)20-19(23)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKDFIJMQPDNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

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